molecular formula C22H19N3O3S B11210162 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2,4-dimethoxyphenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B11210162
M. Wt: 405.5 g/mol
InChI Key: RPKBUEUYYSALAQ-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea is a compound that features a benzothiazole ring fused to a phenyl ring, and a urea moiety attached to another phenyl ring with methoxy substituents. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The urea moiety can be introduced through the reaction of the benzothiazole derivative with an isocyanate or by using phosgene and an amine . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea, involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions . The reactions typically require controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea is unique due to its specific combination of a benzothiazole ring and a urea moiety, which imparts distinct biological activities and chemical reactivity. Its methoxy substituents further enhance its properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea

InChI

InChI=1S/C22H19N3O3S/c1-27-16-11-12-17(19(13-16)28-2)25-22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-20(18)29-21/h3-13H,1-2H3,(H2,23,25,26)

InChI Key

RPKBUEUYYSALAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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